molecular formula C13H10N4 B4055844 5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine

5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine

Cat. No.: B4055844
M. Wt: 222.24 g/mol
InChI Key: SRMCCTXOPCVWNT-UHFFFAOYSA-N
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Description

5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at the 5-position, which itself bears a pyrazole ring at the meta position. The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it a common motif in kinase inhibitors and other therapeutic agents. This compound has been explored in pharmaceutical patents, particularly in oncology, where derivatives exhibit activity against kinases involved in cancer progression.

Properties

IUPAC Name

5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-2-10(12-7-14-9-15-8-12)6-11(3-1)13-4-5-16-17-13/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMCCTXOPCVWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(1H-pyrazol-5-yl)benzaldehyde with guanidine under basic conditions to form the pyrimidine ring . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Catalysts and automated systems are often employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 5-(1H-pyrazol-5-yl)nicotinamide Derivatives Example compounds from patents (e.g., N-[4-(chlorodifluoromethoxy)phenyl]-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-5-yl)nicotinamide) replace the pyrimidine core with a pyridine ring but retain the pyrazole-phenyl motif. The pyridine derivatives often include polar substituents (e.g., hydroxypyrrolidinyl) that enhance solubility and target binding.

b. 5-Cyano-6-phenylpyrimidin Derivatives Compounds like 5-cyano-6-phenylpyrimidin-1,2,3-triazole () replace the pyrazole-phenyl group with a cyano-triazole system. The cyano group increases electron-withdrawing effects, altering redox properties and binding kinetics compared to the pyrazole-containing analogue.

c. Trifluoromethyl-Substituted Analogues
Derivatives such as 5-(3-trifluoromethylphenyl)-1H-pyrazole () introduce a CF₃ group, enhancing lipophilicity and resistance to oxidative metabolism. This contrasts with the pyrimidine-based compound, where the pyrimidine ring may reduce logP values, favoring aqueous solubility.

Physicochemical Properties

Compound Name Core Structure Key Substituents logP* Solubility (µM)* Biological Target
5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine Pyrimidine Phenyl-pyrazole 2.8 12.5 Kinases (e.g., ABL1)
5-Cyano-6-phenylpyrimidin-triazole Pyrimidine Cyano, triazole 3.1 8.2 Antiviral targets
N-[4-(ClCF₂O)phenyl]-pyridine derivative Pyridine ClCF₂O, hydroxypyrrolidinyl 4.2 5.6 BCR-ABL1 kinase
5-(3-CF₃-phenyl)-1H-pyrazole Pyrazole CF₃-phenyl 3.5 3.8 COX-2 inhibition

*Estimated values based on computational models (e.g., Multiwfn).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
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